

# "6-(4-Methoxyphenyl)morpholin-3-one" basic properties and characterization

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## Compound of Interest

Compound Name:	6-(4-Methoxyphenyl)morpholin-3-one
CAS No.:	5196-94-1
Cat. No.:	B570753

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An In-Depth Technical Guide to **6-(4-Methoxyphenyl)morpholin-3-one**: Core Properties and Characterization

## Executive Summary

This technical guide provides a comprehensive overview of **6-(4-Methoxyphenyl)morpholin-3-one**, a heterocyclic compound of significant interest in medicinal chemistry. The morpholin-3-one scaffold is a well-established "privileged structure" known for conferring favorable physicochemical and pharmacokinetic properties, making its derivatives promising candidates in drug discovery.<sup>[1]</sup> This document details the fundamental properties, a proposed synthetic pathway, and robust protocols for the structural and analytical characterization of **6-(4-Methoxyphenyl)morpholin-3-one**. It is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and explore the therapeutic potential of this and related molecules. While its documented use is as a precursor for muscular relaxants and tranquilizers, its structural features suggest a broader potential for biological activity.

# The Morpholin-3-one Scaffold: A Privileged Core in Medicinal Chemistry

The morpholine ring is a cornerstone in modern drug design, featured in numerous approved drugs and clinical candidates.<sup>[1]</sup> Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic profiles, including blood-brain barrier permeability. The morpholin-3-one variant retains these beneficial properties while introducing a lactam functionality, which provides an additional site for hydrogen bonding and potential target interactions. The substitution at the C6 position with an aryl group, such as a 4-methoxyphenyl ring, is a common strategy to introduce specific interactions with biological targets, potentially driving potency and selectivity.<sup>[2][3]</sup> **6-(4-Methoxyphenyl)morpholin-3-one** thus represents a key exemplar of this scaffold, serving both as a valuable synthetic intermediate and a candidate for biological screening.

## Physicochemical and Structural Properties

A summary of the core physicochemical properties of **6-(4-Methoxyphenyl)morpholin-3-one** is presented below. These data are essential for experimental design, including reaction setup, solvent selection, and analytical method development.

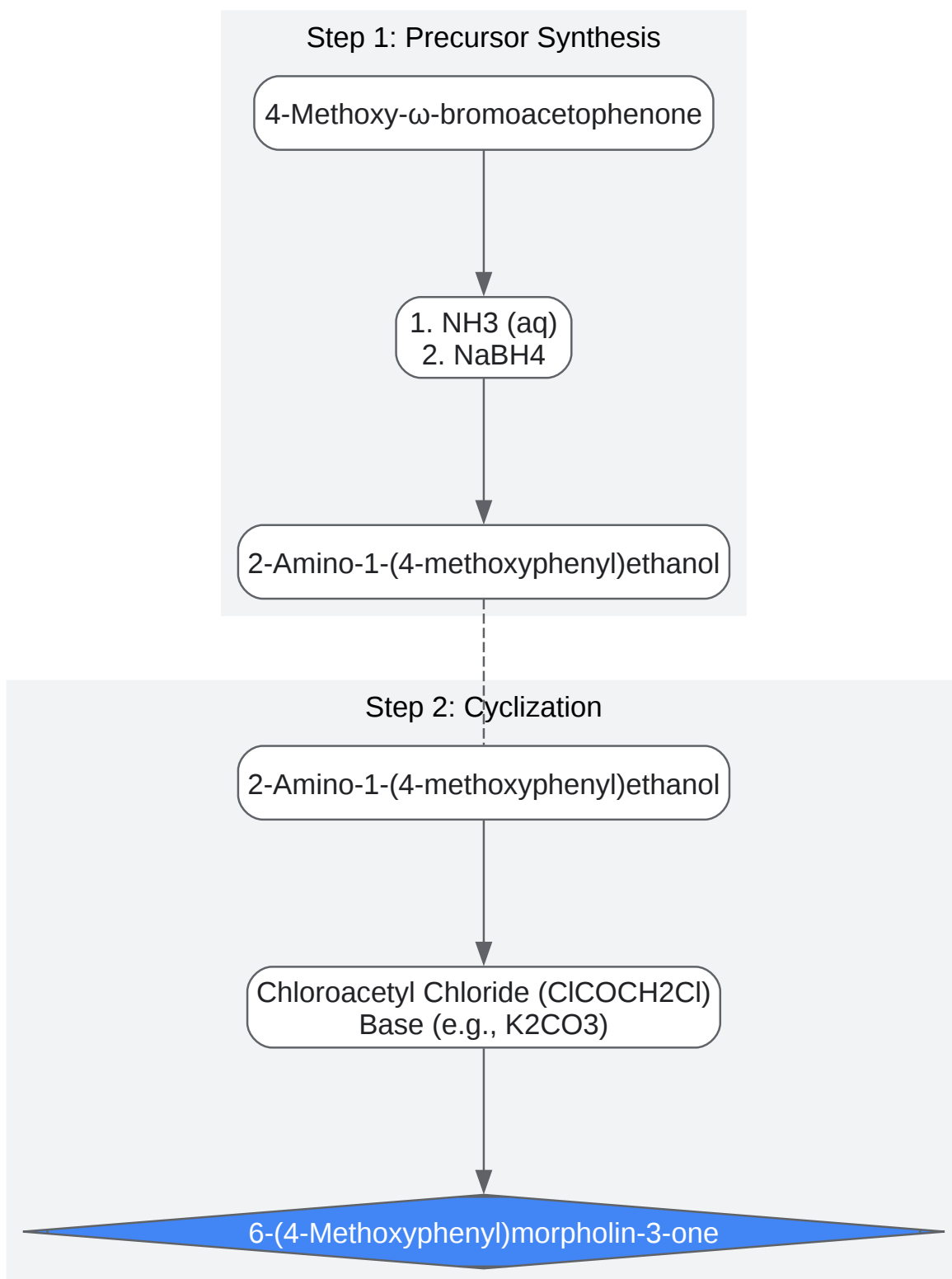
Property	Value	Source(s)
CAS Number	5196-94-1	[4][5]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>	[4][5]
Molecular Weight	207.23 g/mol	[4][5]
Physical Description	Powder	[5]
Purity (Typical)	≥98%	[5]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	[5]
Storage	2-8°C, Protected from air and light	[5]

## Synthesis and Purification

While multiple general strategies exist for the synthesis of substituted morpholines, a highly plausible and efficient route for **6-(4-Methoxyphenyl)morpholin-3-one** involves the cyclization of a key amino alcohol intermediate with a chloroacetylating agent.<sup>[6][7]</sup> This approach is favored for its use of readily available starting materials and robust reaction conditions.

## Proposed Synthetic Pathway

The synthesis proceeds in two primary steps: (1) preparation of the precursor 2-amino-1-(4-methoxyphenyl)ethanol, and (2) N-acylation followed by intramolecular Williamson ether synthesis to form the morpholin-3-one ring.



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Caption: Proposed two-stage synthesis of **6-(4-Methoxyphenyl)morpholin-3-one**.

## Step-by-Step Experimental Protocol

Objective: To synthesize and purify **6-(4-Methoxyphenyl)morpholin-3-one**.

Materials:

- 2-Amino-1-(4-methoxyphenyl)ethanol
- Chloroacetyl chloride
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetonitrile (ACN), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ )
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Silica gel (for column chromatography)
- Ethyl acetate and Hexanes (for chromatography)

Protocol:

- **Reaction Setup:** To a solution of 2-amino-1-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add anhydrous potassium carbonate (3.0 eq).
- **Acylation:** Cool the suspension to  $0^\circ C$  in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed  $5^\circ C$ .<sup>[8]</sup>
- **Cyclization:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to  $60^\circ C$  and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

- Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated NaHCO<sub>3</sub> solution (2x), water (1x), and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **6-(4-Methoxyphenyl)morpholin-3-one**.

## Structural and Purity Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A multi-technique approach involving NMR, Mass Spectrometry, and HPLC is standard.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation of organic molecules. The predicted chemical shifts are based on established values for similar structural motifs.[9][10]

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Caption: Structure of **6-(4-Methoxyphenyl)morpholin-3-one** for NMR assignment.

4.1.1 Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>) Causality: The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms deshields the protons on the morpholine ring, shifting them downfield. The aromatic protons are split into two distinct doublets due to restricted rotation and the electronic effect of the methoxy group. The methoxy protons appear as a characteristic singlet.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.30	d, $J \approx 8.8$ Hz	2H	Ar-H (H-2', H-6')	Protons ortho to the morpholine ring attachment.
~6.90	d, $J \approx 8.8$ Hz	2H	Ar-H (H-3', H-5')	Protons ortho to the methoxy group, shielded by its electron-donating effect.
~4.80	dd	1H	H-6	Methine proton adjacent to both the ring oxygen and the aromatic ring.
~4.30	s	2H	H-2	Methylene protons adjacent to the carbonyl group.
~3.80	s	3H	-OCH <sub>3</sub>	Methoxy group protons.
~3.70 - 3.50	m	2H	H-5	Methylene protons adjacent to the ring nitrogen.
~3.40	br s	1H	N-H	Amide proton, may be broad and exchangeable with D <sub>2</sub> O.

4.1.2 Predicted <sup>13</sup>C NMR Spectral Data (100 MHz, CDCl<sub>3</sub>) Causality: The carbonyl carbon is significantly deshielded, appearing far downfield. Carbons attached to heteroatoms (O, N) are

also shifted downfield compared to standard alkanes.[11]

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~168.0	C=O (C-3)	Carbonyl carbon of the lactam.
~159.5	C-4'	Aromatic carbon bearing the methoxy group.
~131.0	C-1'	Aromatic carbon attached to the morpholine ring.
~128.0	C-2', C-6'	Aromatic CH carbons ortho to the morpholine attachment.
~114.0	C-3', C-5'	Aromatic CH carbons ortho to the methoxy group.
~75.0	C-6	Methine carbon attached to the ring oxygen and aromatic ring.
~68.0	C-2	Methylene carbon adjacent to the carbonyl group.
~55.3	-OCH <sub>3</sub>	Methoxy carbon.
~48.0	C-5	Methylene carbon adjacent to the ring nitrogen.

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

- Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
- Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10  $\mu$ L/min.

- Ionization: Acquire data in positive ion mode. The electrospray process will protonate the molecule.
- Analysis: Identify the protonated molecular ion  $[M+H]^+$  and other adducts (e.g.,  $[M+Na]^+$ ). Perform tandem MS (MS/MS) on the  $[M+H]^+$  ion to observe fragmentation.

Predicted Mass Spectrum Data: Causality: The fragmentation is dictated by the most stable carbocations and neutral losses that can be formed. Cleavage alpha to the ring heteroatoms and loss of small, stable molecules are common pathways.[\[12\]](#)

m/z	Ion	Rationale
208.0917	$[M+H]^+$	Protonated molecular ion (Exact Mass: 207.0844 for $C_{11}H_{13}NO_3$ ).
230.0736	$[M+Na]^+$	Sodium adduct of the molecular ion.
135.0805	$[C_9H_{11}O]^+$	Loss of the morpholin-3-one fragment via cleavage of the C6-C1' bond, followed by rearrangement.
107.0491	$[C_7H_7O]^+$	Benzylic cleavage with loss of the methoxy group.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

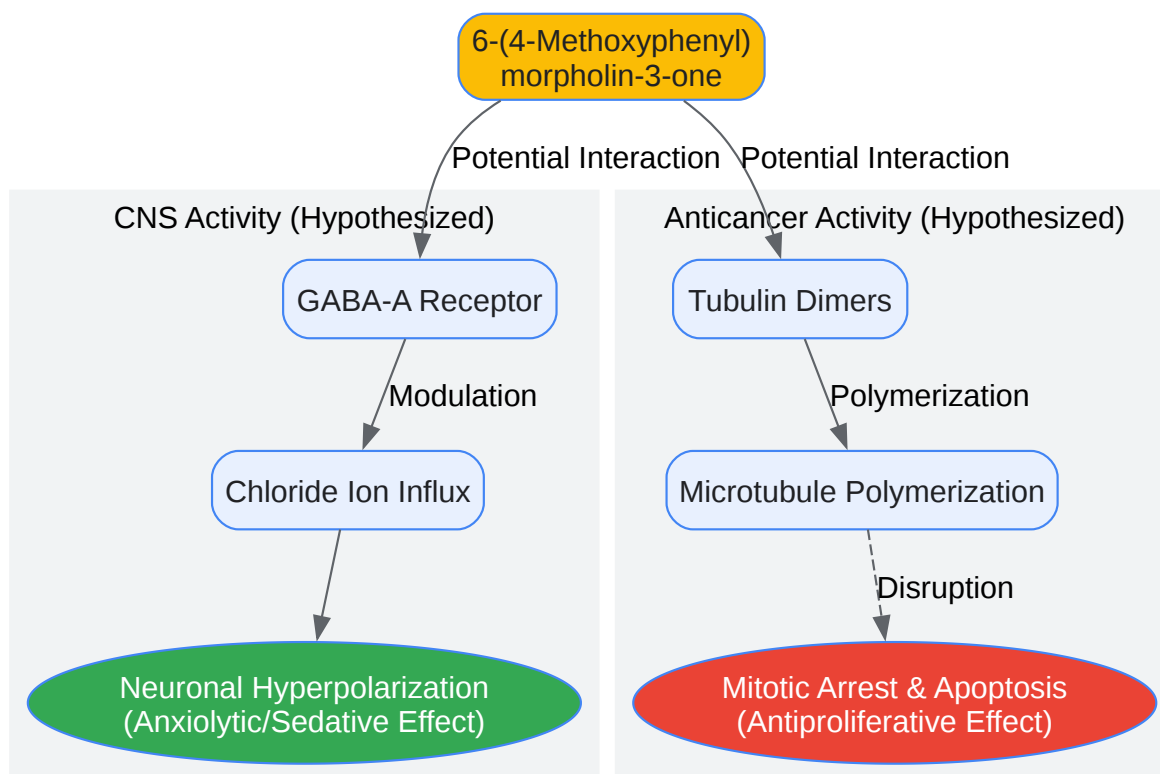
- Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Result: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.

## Potential Biological Activity and Applications

The primary documented application of **6-(4-Methoxyphenyl)morpholin-3-one** is as a chemical intermediate for synthesizing muscular relaxants and tranquilizers.[4][5] This suggests that derivatives of this compound may modulate the central nervous system (CNS), potentially through interaction with receptors such as the GABA<sub>a</sub> receptor, a common target for anxiolytic and sedative-hypnotic drugs.

Furthermore, the 6-aryl substituted heterocyclic motif is prevalent in compounds targeting other diseases. For instance, similarly substituted quinazolines and indoles have shown potent activity as inhibitors of tubulin polymerization, a validated anti-cancer strategy.[2][13] The structural features of **6-(4-Methoxyphenyl)morpholin-3-one** make it a compelling candidate for screening in various biological assays, particularly in oncology and neuroscience.



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Caption: Hypothesized biological targets for **6-(4-Methoxyphenyl)morpholin-3-one**.

## Summary and Future Directions

**6-(4-Methoxyphenyl)morpholin-3-one** is a valuable heterocyclic compound built upon the privileged morpholine scaffold. This guide has provided a framework for its synthesis and a detailed, multi-faceted strategy for its comprehensive characterization. The proposed protocols for NMR, MS, and HPLC are robust and based on established chemical principles, providing a clear path for any researcher working with this molecule.

Future research should focus on validating the proposed synthetic route and obtaining experimental characterization data to confirm the predicted spectral features. The most significant opportunity lies in the biological evaluation of this compound and its derivatives. Screening against CNS targets (e.g., GABA, serotonin, dopamine receptors) and in cancer cell

lines is highly warranted to uncover its full therapeutic potential beyond its current role as a synthetic precursor.

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